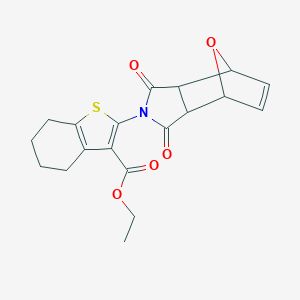![molecular formula C18H14N2O3S B382437 (2-(allylthio)-1H-benzo[d]imidazol-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone CAS No. 325694-52-8](/img/structure/B382437.png)
(2-(allylthio)-1H-benzo[d]imidazol-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “(2-(allylthio)-1H-benzo[d]imidazol-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone” is a complex organic molecule. It contains a benzo[d]imidazole moiety, which is a type of heterocycle (a ring structure containing atoms of at least two different elements). It also contains a benzo[d][1,3]dioxol-5-yl moiety, which is a type of aromatic ether .
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
The core structure of this compound, particularly the benzo[d]imidazol and benzo[d][1,3]dioxol moieties, has been associated with anticancer properties. Research indicates that similar compounds have been synthesized and evaluated for their anticancer activity against various cancer cell lines, including prostate, pancreatic, and acute lymphoblastic leukemia . The compound’s ability to fuse with heteroaryl groups could be leveraged to design novel anticancer agents targeting specific pathways or mechanisms within cancer cells.
Tubulin Polymerization Inhibition
Compounds with a benzo[d]imidazol framework have been studied for their role in inhibiting tubulin polymerization . This process is crucial for cell division, and its disruption can lead to cell cycle arrest and apoptosis, particularly in rapidly dividing cancer cells. The compound could be a candidate for developing new microtubule-targeting agents.
Structure-Activity Relationship (SAR) Studies
The diverse functional groups present in the compound make it an excellent candidate for SAR studies. These studies could help in understanding how different substitutions on the compound affect biological activity and potency, especially in the context of anticancer properties .
Apoptosis Induction
Further mechanistic studies on similar compounds have revealed their potential to induce apoptosis in cancer cells . This compound could be investigated to determine its efficacy in triggering programmed cell death, which is a desirable outcome in cancer treatment.
Cell Cycle Arrest
Some analogs of this compound have shown the ability to cause cell cycle arrest at the S phase in cancer cells . Exploring this compound’s effect on the cell cycle could provide insights into its potential as a therapeutic agent.
Synthesis of N-Fused Heteroaryl Indoles
The compound’s structure suggests its utility in the synthesis of N-fused heteroaryl indoles , which are of interest due to their broad spectrum of biological activities . This application could lead to the development of new molecules with potential therapeutic benefits.
Wirkmechanismus
Eigenschaften
IUPAC Name |
1,3-benzodioxol-5-yl-(2-prop-2-enylsulfanylbenzimidazol-1-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O3S/c1-2-9-24-18-19-13-5-3-4-6-14(13)20(18)17(21)12-7-8-15-16(10-12)23-11-22-15/h2-8,10H,1,9,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYIXSBLJGKNRNR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSC1=NC2=CC=CC=C2N1C(=O)C3=CC4=C(C=C3)OCO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(2-furyl)ethylidene]-N-(4H-1,2,4-triazol-4-yl)amine](/img/structure/B382355.png)
![5-benzyl-2-(4-chlorophenyl)-3-(2-thienyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B382356.png)
![N-[(5Z)-5-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-3-hydroxybenzamide](/img/structure/B382360.png)

![3-(benzylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B382364.png)
![1-(Cyclopentylamino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B382365.png)
![3-Methyl-1-[4-(4-methylphenyl)piperazin-1-yl]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B382366.png)
![1-[4-(4-Methoxybenzyl)-1-piperazinyl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B382367.png)
![2-(2-oxo-1-pentyl-1,2-dihydro-3H-indol-3-ylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B382370.png)

![11-[4-(4-chlorophenyl)-1-piperazinyl]-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B382372.png)
![5-(4-Chlorophenyl)-4-(4-phenylpiperazin-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B382373.png)
![5-(4-chlorophenyl)-N-(4-nitrophenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B382374.png)
![Ethyl 2-[[2-(3-methyl-2-methylimino-4-oxo-1,3-thiazolidin-5-yl)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B382377.png)